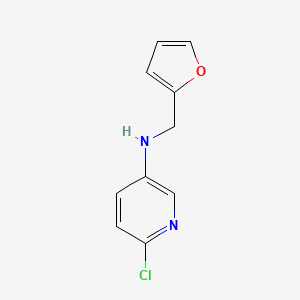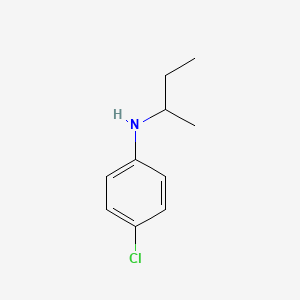
6-chloro-N-(furan-2-ylmethyl)pyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-chloro-N-(furan-2-ylmethyl)pyridin-3-amine is an organic compound with the molecular formula C10H9ClN2O This compound is characterized by the presence of a chlorine atom at the 6th position of the pyridine ring and a furan-2-ylmethyl group attached to the nitrogen atom at the 3rd position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-(furan-2-ylmethyl)pyridin-3-amine typically involves the reaction of 6-chloropyridin-3-amine with furan-2-carbaldehyde in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product. The use of automated systems and advanced purification techniques such as chromatography can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-(furan-2-ylmethyl)pyridin-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The chlorine atom at the 6th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the use of bases such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) to facilitate the reaction.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted pyridin-3-amine derivatives depending on the nucleophile used.
Scientific Research Applications
6-chloro-N-(furan-2-ylmethyl)pyridin-3-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-chloro-N-(furan-2-ylmethyl)pyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
6-chloro-2-pyridinamine: Similar structure but lacks the furan-2-ylmethyl group.
N-(furan-2-ylmethyl)pyridin-2-amine: Similar structure but lacks the chlorine atom at the 6th position.
6-chloro-N-(furan-2-ylmethyl)pyridazin-3-amine: Similar structure but with a pyridazine ring instead of a pyridine ring.
Uniqueness
6-chloro-N-(furan-2-ylmethyl)pyridin-3-amine is unique due to the presence of both the chlorine atom and the furan-2-ylmethyl group, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C10H9ClN2O |
|---|---|
Molecular Weight |
208.64 g/mol |
IUPAC Name |
6-chloro-N-(furan-2-ylmethyl)pyridin-3-amine |
InChI |
InChI=1S/C10H9ClN2O/c11-10-4-3-8(6-13-10)12-7-9-2-1-5-14-9/h1-6,12H,7H2 |
InChI Key |
XEUJZNLGBIVZSJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)CNC2=CN=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-[(2-Aminopyrimidin-5-yl)oxy]phenol](/img/structure/B13268857.png)


![3-ethyl-6,7-dimethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13268871.png)
amine](/img/structure/B13268879.png)

![2-Methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]aniline](/img/structure/B13268891.png)

![4-{[(2,3-Dichlorophenyl)methyl]amino}butan-2-ol](/img/structure/B13268911.png)

![4-[(1-Phenylethyl)amino]butan-2-ol](/img/structure/B13268930.png)
